molecular formula C24H37N3O2 B6908988 N-[cyclopentyl(phenyl)methyl]-2-[4-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide

N-[cyclopentyl(phenyl)methyl]-2-[4-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide

Cat. No.: B6908988
M. Wt: 399.6 g/mol
InChI Key: LMDSHTKENPTQOF-UHFFFAOYSA-N
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Description

N-[cyclopentyl(phenyl)methyl]-2-[4-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a phenyl group, a morpholine ring, and a piperidine ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[cyclopentyl(phenyl)methyl]-2-[4-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O2/c28-23(25-24(22-8-4-5-9-22)21-6-2-1-3-7-21)19-26-12-10-20(11-13-26)18-27-14-16-29-17-15-27/h1-3,6-7,20,22,24H,4-5,8-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDSHTKENPTQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)CN3CCC(CC3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopentyl(phenyl)methyl]-2-[4-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclopentyl(phenyl)methyl intermediate, followed by the introduction of the morpholine and piperidine rings through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to streamline the production process and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopentyl(phenyl)methyl]-2-[4-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[cyclopentyl(phenyl)methyl]-2-[4-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[cyclopentyl(phenyl)methyl]-2-[4-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide: shares structural similarities with other compounds containing cyclopentyl, phenyl, morpholine, and piperidine groups.

    This compound: can be compared to compounds like this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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